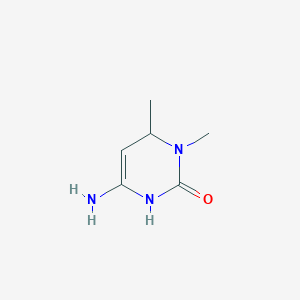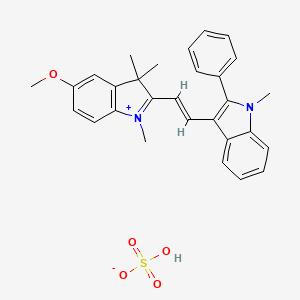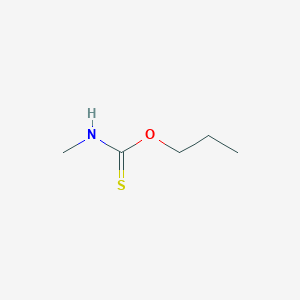![molecular formula C9H16O2 B12905786 2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol CAS No. 61692-19-1](/img/structure/B12905786.png)
2-[(Cyclohept-2-en-1-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohept-2-en-1-yloxy)ethanol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of a cycloheptene ring attached to an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohept-2-en-1-yloxy)ethanol typically involves the reaction of cyclohept-2-en-1-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the alcohol on the ethylene oxide. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(Cyclohept-2-en-1-yloxy)ethanol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohept-2-en-1-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted ethers
Applications De Recherche Scientifique
2-(Cyclohept-2-en-1-yloxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-(Cyclohept-2-en-1-yloxy)ethanol involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohex-2-en-1-yloxy)ethanol: Similar structure but with a six-membered ring.
2-(Cyclopent-2-en-1-yloxy)ethanol: Similar structure but with a five-membered ring.
2-(Cyclooct-2-en-1-yloxy)ethanol: Similar structure but with an eight-membered ring.
Uniqueness
2-(Cyclohept-2-en-1-yloxy)ethanol is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
61692-19-1 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-cyclohept-2-en-1-yloxyethanol |
InChI |
InChI=1S/C9H16O2/c10-7-8-11-9-5-3-1-2-4-6-9/h3,5,9-10H,1-2,4,6-8H2 |
Clé InChI |
ZSLBWSFTUDXQQS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C=CC1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



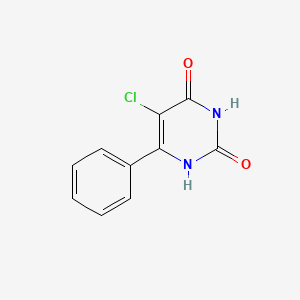
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
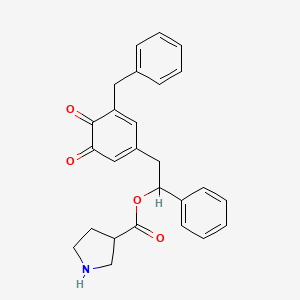
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)


![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
